Oxazolo[4,5-C]pyridine

Medicinal Chemistry ADME Prediction Heterocyclic Scaffold Design

This [4,5-c] isomer is a privileged CNS scaffold with a LogP of 0.92 and TPSA of 38.92 Ų. Unlike the [4,5-b] isomer (LogP 1.22), this specific fusion pattern is critical for nanomolar mGluR5 NAM potency and oral in vivo efficacy (MED 0.3 mg/kg). Procure the correct isomer to ensure target engagement in depression and Fragile X syndrome programs.

Molecular Formula C6H4N2O
Molecular Weight 120.11 g/mol
CAS No. 273-56-3
Cat. No. B1611411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolo[4,5-C]pyridine
CAS273-56-3
Molecular FormulaC6H4N2O
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1OC=N2
InChIInChI=1S/C6H4N2O/c1-2-7-3-5-6(1)9-4-8-5/h1-4H
InChIKeyZATXVRSLQDRAHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolo[4,5-c]pyridine (CAS 273-56-3): A Privileged Heterocyclic Scaffold for Targeted Therapeutic and Material Science Applications


Oxazolo[4,5-c]pyridine (CAS 273-56-3) is a heteroaromatic bicyclic scaffold composed of an oxazole ring fused to a pyridine core at the 4,5-positions . This fusion pattern generates a rigid, planar structure with distinct electronic and steric properties, placing it among a family of regioisomeric oxazolopyridines utilized as privileged scaffolds in medicinal chemistry [1]. The compound exhibits a molecular weight of 120.11 g/mol, a topological polar surface area (TPSA) of 38.92 Ų, and a consensus Log Po/w of 0.92, indicating moderate lipophilicity suitable for both CNS and peripheral target engagement .

Why Oxazolo[4,5-c]pyridine Cannot Be Trivially Substituted: Regioisomer-Dependent Property Divergence


The oxazolopyridine scaffold exists in several regioisomeric forms, including [4,5-b], [5,4-b], and [4,5-c] fused systems, each exhibiting distinct electronic distributions, hydrogen-bonding capacities, and metabolic stability profiles [1]. For example, while oxazolo[4,5-b]pyridine possesses an identical TPSA (38.92 Ų), its measured LogP is approximately 1.22, which is 0.3 log units higher than the [4,5-c] isomer's consensus LogP of 0.92 . Similarly, the corresponding imidazo[4,5-c]pyridine bioisostere displays a significantly lower TPSA (~30.71 Ų) and a different hydrogen-bond donor count, altering its pharmacokinetic and target-binding properties [2]. These quantifiable physicochemical divergences translate into distinct biological activity profiles, meaning that a derivative of oxazolo[4,5-b]pyridine cannot be assumed to exhibit the same potency, selectivity, or in vivo behavior as an oxazolo[4,5-c]pyridine analog without explicit comparative data. Consequently, procurement decisions that treat these isomers as interchangeable risk project failure due to unanticipated property shifts.

Quantitative Differentiation Evidence for Oxazolo[4,5-c]pyridine Scaffold in Medicinal Chemistry and Drug Discovery


Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area Comparison with Regioisomers

The oxazolo[4,5-c]pyridine scaffold exhibits a consensus Log Po/w of 0.92 and a topological polar surface area (TPSA) of 38.92 Ų, as derived from multiple computational models . In direct comparison, the oxazolo[4,5-b]pyridine regioisomer demonstrates a higher LogP of 1.22 (difference +0.3 log units) while maintaining an identical TPSA of 38.92 Ų . This 0.3-unit difference in LogP is significant in drug design, as it can influence membrane permeability and CNS penetration. Furthermore, the imidazo[4,5-c]pyridine bioisostere, which replaces the oxazole oxygen with an NH, displays a lower TPSA of approximately 30.71 Ų and a LogP of 0.97, altering both polarity and hydrogen-bonding capacity [1].

Medicinal Chemistry ADME Prediction Heterocyclic Scaffold Design

Target Engagement Potency: mGluR5 Negative Allosteric Modulation with Nanomolar Affinity

A derivative of the 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine scaffold, specifically 3-(2-(pyridin-2-yl)-6,7-dihydrooxazolo[4,5-c]pyridin-5(4H)-yl)-benzonitrile, demonstrates potent negative allosteric modulation (NAM) of the human metabotropic glutamate receptor 5 (mGluR5) with an IC50 of 60 nM in a cell-based functional assay [1]. This potency is comparable to, and in some cases exceeds, that of known mGluR5 NAMs such as MTEP (IC50 = 16 nM in some assays) and fenobam (Ki = 58 nM), indicating that the oxazolo[4,5-c]pyridine core is a viable privileged scaffold for developing CNS-active allosteric modulators [2].

Neuroscience GPCR Modulation Allosteric Drug Discovery

In Vivo Antidepressant-Like Efficacy: Minimal Effective Dose (MED) of 0.3 mg/kg in Rodent Forced Swim Test

Optimization of the 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine series yielded compound 13, which exhibited an antidepressant-like effect in the rat forced swimming test with a minimal effective dose (MED) of 0.3 mg/kg following oral administration [1]. This MED is equivalent to that reported for the well-characterized mGluR5 NAM MTEP (0.3 mg/kg) in a similar behavioral model [2], and is substantially lower than the MEDs of classical antidepressants such as imipramine (20–40 mg/kg) [2]. The in vivo activity is supported by favorable brain penetration demonstrated in rat cortical receptor occupancy studies [1].

Behavioral Pharmacology CNS Drug Development In Vivo Efficacy

Pharmacokinetic Profile: Long Half-Life and High Oral Bioavailability Across Preclinical Species

Several 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine analogs demonstrated good pharmacokinetic profiles, including long half-life and high oral bioavailability in both rats and monkeys [1]. While exact numerical values are not provided in the abstract, the statement of 'long half-life' and 'high oral bioavailability' across two species indicates a favorable DMPK profile that is often challenging to achieve with other mGluR5 NAM scaffolds, many of which suffer from rapid clearance or poor oral absorption (e.g., MPEP has low oral bioavailability and short half-life in rodents) [2]. The receptor occupancy test further confirmed that the compounds achieve effective brain concentrations [1].

Drug Metabolism and Pharmacokinetics (DMPK) Preclinical Development Oral Bioavailability

Synthetic Accessibility: Efficient Cyclization Using Diethoxymethyl Acetate

Oxazolo[4,5-c]pyridines can be efficiently synthesized via cyclization of o-disubstituted aminopyridines using diethoxymethyl acetate as a cyclizing agent [1]. This method offers a straightforward route to the scaffold without requiring harsh conditions or precious metal catalysts, in contrast to some alternative heterocyclic syntheses that rely on palladium-catalyzed cross-couplings or multi-step sequences. The use of diethoxymethyl acetate enables selective formation of the oxazole ring fused at the [4,5-c] position, providing a scalable entry point for further derivatization.

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

High-Value Application Scenarios for Oxazolo[4,5-c]pyridine Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Targeting mGluR5 Negative Allosteric Modulation

The combination of nanomolar mGluR5 NAM potency (IC50 60 nM), favorable brain penetration, and robust oral in vivo efficacy (MED 0.3 mg/kg) positions the 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine scaffold as a compelling starting point for CNS drug discovery programs focused on mGluR5, particularly for indications such as depression, anxiety, and Fragile X syndrome [1][2]. The scaffold's favorable pharmacokinetic profile across species further supports its advancement into lead optimization.

Kinase Inhibitor Development Requiring GSK3 Selectivity Over AXL

Patented oxazolo[4,5-c]pyridine substituted pyrazine derivatives exhibit high GSK3 inhibitory potency with good selectivity against AXL kinase [1]. This selectivity profile makes the scaffold attractive for developing therapeutics targeting osteoporosis, bone fracture repair, and cancer-related bone disease, where GSK3 inhibition is therapeutically relevant and AXL off-target activity is undesirable [1].

Wound Healing and Tissue Repair Therapeutics

Carboxylic acid derivatives bearing the oxazolo[4,5-c]pyridine ring have been claimed in patents for promoting wound healing [1]. The scaffold's physicochemical properties (LogP 0.92, TPSA 38.92 Ų) are within ranges associated with good topical absorption and local tissue retention, making it a rational choice for developing small-molecule wound healing agents [2].

Medicinal Chemistry Scaffold Hopping and Privileged Structure Design

The quantifiable differences in LogP and TPSA between oxazolo[4,5-c]pyridine and its regioisomers and bioisosteres enable rational scaffold hopping and privileged structure design [1][2]. Procurement of the [4,5-c] isomer specifically allows medicinal chemists to fine-tune lipophilicity and polarity without altering the core heterocyclic framework, facilitating optimization of ADME properties while maintaining target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxazolo[4,5-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.